2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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Overview
Description
2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyridin-3-ylmethyl group and a thiazolidin-2-yl moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable benzamide precursor, followed by the introduction of the pyridin-3-ylmethyl group through nucleophilic substitution. The thiazolidin-2-yl moiety is then incorporated via a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- 2-chloro-N-(pyridin-2-ylmethyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Uniqueness
2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-4-3-12(20-15(21)5-7-25(20,23)24)8-13(14)16(22)19-10-11-2-1-6-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVKEZTHGVFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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